ROR|At Inverse agonist 8

Description

Overview of Retinoic Acid-Related Orphan Receptor Gamma-t (RORγt) in Transcriptional Regulation

RORγt is a nuclear receptor that plays a crucial role in the development and function of various immune cells. nih.gov As a transcription factor, it binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes, thereby controlling their expression. nih.govfrontiersin.org This regulatory function is fundamental to the differentiation and activity of several lymphocyte populations. The RORC gene in humans produces two isoforms, RORγ and RORγt, with RORγt being predominantly expressed in immune cells. aai.orgacs.org The transcriptional activity of RORγt can be modulated by endogenous and synthetic ligands, making it a druggable target. nih.gov

RORγt as a Master Regulator of T Helper 17 (Th17) Cell Differentiation and Function

RORγt is widely recognized as the master regulator of T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. nih.govfrontiersin.orgaai.orgoatext.com The differentiation of naïve CD4+ T cells into Th17 cells is critically dependent on the expression of RORγt. nih.govnih.gov This process is typically initiated by a combination of cytokines, such as TGF-β and IL-6, which induce the expression of RORγt. oatext.com In turn, RORγt drives the expression of genes that define the Th17 phenotype and its effector functions. researchgate.net Studies in mice have shown that the absence of RORγt leads to a failure in Th17 cell development and a subsequent resistance to Th17-mediated autoimmune diseases. nih.gov

Role of RORγt in Interleukin-17 (IL-17) and Interleukin-22 (IL-22) Production and Immune Responses

A primary function of RORγt is to stimulate the production of the pro-inflammatory cytokines Interleukin-17 (IL-17A and IL-17F) and Interleukin-22 (IL-22) by Th17 cells. frontiersin.orgplos.orgdoi.org RORγt directly binds to the promoter regions of the IL17A and IL17F genes to activate their transcription. nih.gov These cytokines are key mediators of inflammation and play a crucial role in host defense against certain extracellular bacteria and fungi. frontiersin.orgdoi.org However, their dysregulation is also strongly implicated in the pathology of numerous autoimmune and inflammatory disorders. frontiersin.orgnih.gov IL-17 recruits neutrophils and other immune cells to sites of inflammation, while IL-22 acts primarily on epithelial cells, promoting tissue repair but also contributing to inflammation in some contexts. nih.govnih.govplos.org The inhibition of RORγt has been shown to block the production of both IL-17 and IL-22, suggesting a therapeutic advantage over targeting IL-17 alone. nih.govfrontiersin.org

RORγt as a Critical Therapeutic Target in Immune-Mediated Inflammatory Diseases

Given its central role in promoting Th17-mediated inflammation, RORγt has become a highly attractive therapeutic target for a wide range of immune-mediated inflammatory diseases. nih.govnih.govtandfonline.com These conditions include psoriasis, rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis. frontiersin.orgplos.org The rationale for targeting RORγt lies in the potential to suppress the entire Th17-driven inflammatory cascade, rather than just a single downstream cytokine. nih.gov The development of small molecule inhibitors of RORγt has been a major focus of pharmaceutical research, with the aim of providing novel treatments for these often debilitating diseases. tandfonline.comtandfonline.com

Introduction to RORγt Inverse Agonists: Small Molecule Modulators of RORγt Activity

Small molecule modulators of RORγt fall into two main categories: antagonists and inverse agonists. While antagonists block the binding of an agonist without affecting the receptor's basal activity, inverse agonists reduce the constitutive activity of the receptor. tandfonline.commdpi.com RORγt exhibits a degree of ligand-independent activity, meaning it can drive some gene transcription even without a bound agonist. rsc.org RORγt inverse agonists are designed to bind to the ligand-binding domain of the receptor and stabilize a conformation that is unfavorable for the recruitment of co-activator proteins, thereby suppressing its transcriptional activity. mdpi.comutupub.fi This mechanism of action makes them particularly effective at inhibiting the pro-inflammatory functions of RORγt. nih.gov

Research Significance of RORγt Inverse Agonist 8 in Preclinical Drug Discovery and Development

Within the extensive research into RORγt modulators, specific compounds like "RORγt Inverse Agonist 8" serve as crucial tools in preclinical drug discovery. While detailed public information on this specific numbered compound is limited, its designation implies it is part of a series of molecules synthesized and tested for their ability to inhibit RORγt activity. The discovery and characterization of such compounds are vital for understanding the structure-activity relationships of RORγt inhibition and for identifying lead candidates for further development. acs.org Preclinical studies involving these inverse agonists are essential for establishing proof-of-concept, assessing potency and selectivity, and evaluating their therapeutic potential in models of autoimmune disease before any consideration for clinical trials. tandfonline.comtandfonline.com

Structure

2D Structure

3D Structure

Properties

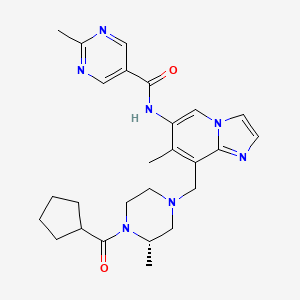

Molecular Formula |

C26H33N7O2 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[8-[[(3S)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m0/s1 |

InChI Key |

GMRCLEMCHGYDSY-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Canonical SMILES |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origin of Product |

United States |

Molecular Mechanism of Action of Rorγt Inverse Agonist 8

Ligand Binding Domain (LBD) Interaction and Binding Affinity Characterization

RORγt Inverse Agonist 8 functions by binding directly to the Ligand Binding Domain (LBD) of the RORγt protein. nih.govacs.org The LBD is a structurally conserved region in nuclear receptors that contains a hydrophobic ligand-binding pocket (LBP). acs.orgnih.gov The interaction of inverse agonists within this pocket is a critical first step in modulating the receptor's function.

The binding affinity of various RORγt inverse agonists has been characterized using biochemical assays, typically reported as the half-maximal inhibitory concentration (IC50). These values indicate the concentration of the compound required to inhibit 50% of the receptor's activity. The potency can vary significantly depending on the chemical scaffold of the inverse agonist. acs.org

| Compound | Binding Affinity (IC50) | Assay Type |

|---|---|---|

| Inverse Agonist 2 (Example) | 2.0 µM | Fluorescence Resonance Energy Transfer (FRET) |

| MRL-871 | 11 nM | TR-FRET Coactivator Recruitment |

| T0901319 | 24 nM | TR-FRET Coactivator Recruitment |

| SR2211 | 4.3 nM | TR-FRET Coactivator Recruitment |

This table presents binding affinity data for several known RORγt inverse agonists to illustrate the typical range of potencies observed. Data sourced from multiple studies. nih.govnih.govnih.govfrontiersin.org

Conformational Changes Induced by RORγt Inverse Agonist 8 Binding within the RORγt-LBD

The binding of an inverse agonist, whether at the orthosteric or allosteric site, induces significant conformational rearrangements within the LBD. nih.govcdnsciencepub.comnih.gov These structural changes are the core of the inverse agonist mechanism, effectively switching the receptor from a transcriptionally active to an inactive state. patsnap.commdpi.com

A critical structural element of the LBD is Helix 12 (H12), which forms a key part of the Activation Function-2 (AF-2) surface. nih.govmdpi.com In the active, agonist-bound state, H12 adopts a specific conformation that creates a binding surface for coactivator proteins. nih.govmdpi.com

RORγt Inverse Agonist 8 disrupts this active conformation. Upon binding, the inverse agonist causes a pronounced repositioning or destabilization of H12. cdnsciencepub.commdpi.com For orthosteric inverse agonists, this can involve the disruption of a critical hydrogen bond between His479 on H11 and Tyr502 on H12, which normally "locks" H12 in its active position. nih.govnih.govresearchgate.net This disruption can cause H12 to become disordered and flexible. nih.gov Allosteric inverse agonists achieve a similar outcome through a different mechanism; they occupy the physical space where H12 would normally reside in the active state, forcing it into a new orientation that physically obstructs the coactivator binding site. nih.govmdpi.com

The conformational changes are not limited to H12. Helix 11' (H11'), which functions as a hinge to correctly position H12, is also significantly affected. nih.govmdpi.com The binding of orthosteric inverse agonists can destabilize the interaction network between helices H11, H11', and H12, leading to H11' and H12 becoming unstructured. nih.govnih.govnih.gov This destabilization prevents the formation of a stable coactivator binding surface. mdpi.com

Disruption of Coactivator Recruitment to RORγt

The ultimate consequence of the conformational changes induced in H12 and the surrounding structures is the disruption of coactivator protein recruitment. nih.govcdnsciencepub.com Coactivators, which possess an LXXLL motif, bind to the AF-2 surface on the LBD and are essential for initiating gene transcription. nih.govnih.gov

By altering the geometry of the AF-2 surface, RORγt Inverse Agonist 8 prevents the stable binding of coactivators. frontiersin.orgcdnsciencepub.com This effectively uncouples the RORγt transcription factor from the cellular machinery required to activate its target genes, leading to a potent suppression of its transcriptional activity. nih.govresearchgate.net

Enhancement of Corepressor Association with RORγt

In addition to blocking coactivator binding, the conformation stabilized by an inverse agonist can actively promote the recruitment of corepressor proteins. nih.govnih.govmdpi.com Corepressors, such as NCOR1/2, mediate transcriptional silencing. nih.gov The inverse agonist-bound conformation of the RORγt LBD presents a favorable binding surface for these corepressors. cdnsciencepub.comutupub.fi This dual mechanism of blocking coactivators and recruiting corepressors ensures a robust and comprehensive shutdown of RORγt-mediated gene expression, leading to the desired anti-inflammatory effect. nih.govutupub.fi

Downstream Effects on RORγt Transcriptional Activity and Target Gene Expression Profiles

The binding of an inverse agonist to the ligand-binding domain of Retinoic acid-related orphan receptor gamma t (RORγt) initiates a cascade of molecular events that collectively suppress its transcriptional activity. This inhibitory effect culminates in significant alterations to the gene expression landscape within RORγt-dependent cells, most notably T helper 17 (Th17) cells. As "RORγt Inverse Agonist 8" is not a designation found in public scientific literature, this section will detail the well-documented downstream effects of potent and selective RORγt inverse agonists that are representative of this class of compounds.

Upon binding, RORγt inverse agonists induce a conformational change in the receptor that prevents the recruitment of coactivators and instead facilitates the binding of corepressor complexes. plos.org This action directly inhibits the transcriptional machinery, leading to a marked reduction in the expression of RORγt target genes. The primary consequence of this is the suppression of the Th17 inflammatory program.

Detailed research findings from transcriptomic analyses, such as RNA sequencing, have elucidated a signature profile of gene expression changes following treatment with RORγt inverse agonists. These studies consistently demonstrate a potent and selective downregulation of genes crucial for Th17 cell function and identity.

Key Research Findings:

A comprehensive study analyzing the gene expression profiles of human CD4+ T cells differentiated under Th17-polarizing conditions in the presence of RORγt inverse agonists identified a distinct set of downregulated genes. This gene signature underscores the profound impact of RORγt inhibition on the Th17 phenotype. The most significantly affected genes include those encoding for cytokines, chemokines, and cell surface receptors that are hallmarks of the Th17 lineage. nih.gov

For instance, the expression of genes encoding the signature Th17 cytokines, Interleukin-17A (IL17A) and Interleukin-17F (IL17F), is robustly inhibited. nih.gov These cytokines are pivotal mediators of inflammation in a variety of autoimmune diseases. Similarly, the expression of IL23R, the gene encoding a subunit of the IL-23 receptor, is also significantly reduced. nih.gov The IL-23/IL-17 axis is a critical pathway for the maintenance and expansion of pathogenic Th17 cells.

Furthermore, the expression of genes encoding chemokines and their receptors, which are involved in the trafficking of Th17 cells to sites of inflammation, is also curtailed. Notably, the expression of CCL20, a chemokine that attracts Th17 cells, is downregulated. nih.gov

Conversely, while suppressing the Th17 genetic program, treatment with RORγt inverse agonists has been observed to enhance the expression of genes associated with other T cell lineages, such as T regulatory (Treg) cells, indicating a potential shift in T cell differentiation away from a pro-inflammatory phenotype. plos.org

The table below summarizes the findings from a study that identified 24 genes as being significantly downregulated in human Th17 cells upon treatment with RORγt inverse agonists.

Table 1: Genes Downregulated by RORγt Inverse Agonists in Human Th17 Cells

| Gene Symbol | Gene Name | Function |

| IL17A | Interleukin 17A | Pro-inflammatory cytokine, hallmark of Th17 cells |

| IL17F | Interleukin 17F | Pro-inflammatory cytokine, often co-expressed with IL-17A |

| IL23R | Interleukin 23 Receptor | Receptor for IL-23, crucial for Th17 cell maintenance |

| CCL20 | C-C Motif Chemokine Ligand 20 | Chemokine that attracts Th17 and other immune cells |

| IL22 | Interleukin 22 | Cytokine with both pro-inflammatory and tissue-protective roles |

| IL26 | Interleukin 26 | Pro-inflammatory cytokine |

| RORC | RAR Related Orphan Receptor C | Encodes RORγt, the master regulator of Th17 cells |

| CCR6 | C-C Motif Chemokine Receptor 6 | Receptor for CCL20, involved in Th17 cell migration |

| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Involved in tissue remodeling |

| ADAM12 | ADAM Metallopeptidase Domain 12 | Involved in cell-cell and cell-matrix interactions |

| COL5A1 | Collagen Type V Alpha 1 Chain | Component of type V collagen |

| COL5A3 | Collagen Type V Alpha 3 Chain | Component of type V collagen |

| CTSH | Cathepsin H | Lysosomal cysteine protease |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Enzyme involved in metabolism |

| DKK3 | Dickkopf WNT Signaling Pathway Inhibitor 3 | Antagonist of Wnt signaling |

| ENPP2 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 | Also known as autotaxin, produces lysophosphatidic acid |

| F2RL1 | F2R Like Trypsin Receptor 1 | G protein-coupled receptor |

| GPR65 | G Protein-Coupled Receptor 65 | pH-sensing receptor involved in inflammation |

| KCNK5 | Potassium Two Pore Domain Channel Subfamily K Member 5 | Potassium channel |

| LTB4R | Leukotriene B4 Receptor | Receptor for the inflammatory mediator LTB4 |

| MATN2 | Matrilin 2 | Extracellular matrix protein |

| SULT2B1 | Sulfotransferase Family 2B Member 1 | Enzyme involved in sulfation |

| TCHH | Trichohyalin | Protein found in hair follicles and other tissues |

| TNFSF13B | TNF Superfamily Member 13b | Also known as BAFF, a B-cell activating factor |

| Data sourced from a study on human Th17 cells treated with representative RORγt inverse agonists. nih.gov |

Cellular and in Vitro Pharmacological Characterization of Rorγt Inverse Agonist 8

Inhibition of Th17 Cell Differentiation and Cytokine Production

RORγt Inverse Agonist 8 demonstrates potent and selective activity in blocking the differentiation of naive CD4+ T cells into the Th17 lineage. longdom.orgnih.gov This inhibition is a direct consequence of antagonizing the RORγt receptor, which prevents the transcription of genes essential for the Th17 phenotype. nih.gov By suppressing the master regulator, RORγt Inverse Agonist 8 effectively curtails the development of these pro-inflammatory cells and their subsequent functions. nih.gov

A primary function of Th17 cells is the secretion of signature cytokines, including IL-17A, IL-17F, and IL-22, which drive tissue inflammation. nih.gov RORγt Inverse Agonist 8 effectively suppresses the production of these key cytokines. In vitro studies using primary human T-cells show that treatment with RORγt inverse agonists leads to a concentration-dependent reduction in the secretion of IL-17A, IL-17F, and IL-22. nih.govnih.gov For instance, a representative RORγt inhibitor, cpd 1, was shown to block IL-17A secretion with a half-maximal inhibitory concentration (IC50) of 56 nM. nih.gov This blockade of multiple pro-inflammatory cytokines is a key mechanism of action, suggesting a potential advantage over therapies that target only a single cytokine, such as anti-IL-17 biologics. nih.govresearchgate.net

Table 1: Effect of RORγt Inverse Agonist 8 on Th17 Cytokine Production

| Cytokine | Effect of RORγt Inverse Agonist 8 | Mechanism | Reference IC50 (cpd 1) |

|---|---|---|---|

| IL-17A | Strong Suppression | Inhibition of RORγt-mediated gene transcription | 56 nM |

| IL-17F | Strong Suppression | Inhibition of RORγt-mediated gene transcription | Data demonstrates significant reduction |

| IL-22 | Strong Suppression | Inhibition of RORγt-mediated gene transcription | Data demonstrates significant reduction |

The inhibitory effects of RORγt Inverse Agonist 8 extend beyond cytokine production to the broader transcriptional signature of Th17 cells. RORγt directly regulates the expression of a suite of genes that define the Th17 lineage. nih.gov Pharmacological inhibition of RORγt has been shown to suppress the expression of genes encoding the signature cytokines (IL17A, IL17F, IL22), the IL-23 receptor (IL23R), and the chemokine receptor CCR6. nih.govfrontiersin.org The IL-23 receptor is critical for the stabilization and expansion of the Th17 population, so its downregulation further contributes to the suppression of the Th17 pathway. nih.gov Studies with the RORγt inverse agonist TMP778 demonstrated repression of more than 150 genes in vivo, many of which fall outside the canonical Th17 signature but are linked to inflammatory pathologies. nih.gov

Effects on Other RORγt-Expressing Immune Cell Subsets

The expression of RORγt is not limited to Th17 cells. It is also a critical transcription factor for several other immune cell populations, including innate lymphoid cells (ILCs), gamma delta (γδ) T cells, and cytotoxic T (Tc17) cells. nih.govfrontiersin.org

RORγt is also expressed in subsets of γδ T cells and CD8+ cytotoxic T cells (Tc17), which are capable of producing IL-17. nih.govmdpi.com These cells are implicated as important contributors to the pathogenesis of certain autoimmune diseases, such as psoriasis. nih.gov RORγt inverse agonists have been shown to inhibit the stimulation of IL-17 production in γδ T cells. nih.gov Similarly, because RORγt is critical for the generation and function of Tc17 cells, RORγt Inverse Agonist 8 is expected to inhibit their pro-inflammatory activities. mdpi.com

Assessment of Inverse Agonist Potency in Cellular Reporter Assays

The potency of RORγt Inverse Agonist 8 is quantified using various in vitro assays. Cellular reporter assays are commonly employed to measure the ability of a compound to inhibit RORγt-mediated gene transcription. In these assays, a cell line (e.g., Jurkat) is engineered to express the RORγt ligand-binding domain fused to a DNA-binding domain (like GAL4). nih.govnih.gov This fusion protein then drives the expression of a reporter gene, such as luciferase. An inverse agonist will bind to RORγt and decrease the luciferase signal in a dose-dependent manner, from which an IC50 value can be calculated. nih.gov

Another common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ability of the compound to displace a cofactor peptide from the RORγt ligand-binding domain, a key step in repressing transcriptional activity. nih.gov Potent inverse agonists typically exhibit IC50 values in the low nanomolar range in these assays. researchgate.net

Table 2: Representative Potency of RORγt Inverse Agonists in Cellular Assays

| Assay Type | Principle | Typical Potency (IC50) |

|---|---|---|

| GAL4 Reporter Assay | Measures inhibition of RORγt-driven reporter gene expression in cells. | Low nanomolar (e.g., 21 nM for RORγt inverse agonist 29) |

| TR-FRET Cofactor Displacement | Measures displacement of a coactivator peptide from the RORγt-LBD. | Low nanomolar |

| Human Whole Blood Assay (IL-17A) | Measures inhibition of cytokine secretion from primary immune cells. | Low to mid nanomolar (e.g., 56 nM for cpd 1) |

Selectivity Profile Against Related Nuclear Receptors (RORα, RORβ) and Other Relevant Targets

A critical aspect of developing a therapeutic RORγt inverse agonist is ensuring its selectivity over other related nuclear receptors, particularly RORα and RORβ, to minimize off-target effects. RORγt Inverse Agonist 8 has been evaluated for its activity against these isoforms.

Studies have demonstrated that selective inhibition of RORγt is achievable. For instance, the inverse agonist BMS-986251 was found to be highly selective for RORγt, with EC50 values greater than 10,000 nM for both RORα and RORβ, indicating a very low potential for interaction with these related receptors. nih.gov Similarly, other compounds have been developed to exhibit high selectivity, a crucial factor for safety, as cross-reactivity with RORα and RORβ could lead to unintended biological consequences. nih.gov For example, the compound JNJ-54271074 also demonstrated high selectivity as a RORγt inverse agonist. nih.gov

The table below illustrates a typical selectivity profile for a highly selective RORγt inverse agonist.

| Target | Activity (IC50/EC50) |

| RORγt | Potent Inhibition (nM range) |

| RORα | >10,000 nM |

| RORβ | >10,000 nM |

This table represents a desirable selectivity profile for a RORγt inverse agonist, where high potency is observed for the target receptor with minimal to no activity against related isoforms.

Functional Modulation of RORγt-Coactivator/Corepressor Interactions in Cell-Free Systems

The transcriptional activity of RORγt is regulated by its interaction with coactivator and corepressor proteins. Agonists promote the recruitment of coactivators, leading to gene transcription, while inverse agonists facilitate the binding of corepressors, which in turn suppresses gene transcription. mdpi.comnih.gov

Cell-free assays, such as fluorescence resonance energy transfer (FRET), are utilized to directly measure the ability of a compound to modulate these protein-protein interactions. In such systems, RORγt inverse agonists have been shown to disrupt the interaction between the RORγt ligand-binding domain (LBD) and coactivator peptides. mdpi.com Conversely, these compounds can enhance the interaction between the RORγt LBD and corepressor peptides. nih.gov

For example, the binding of an inverse agonist to RORγt can induce a conformational change in the receptor that disfavors coactivator binding and promotes the recruitment of corepressors like NCOR1. nih.gov This mechanism is central to the compound's ability to inhibit the expression of RORγt target genes, such as IL-17. The inverse agonist JNJ-54271074 has been shown to reduce co-activator recruitment and increase interaction with co-repressor proteins. nih.gov

The data below summarizes the expected functional modulation of a RORγt inverse agonist on co-regulator interactions.

| Interaction | Effect of RORγt Inverse Agonist 8 |

| RORγt-Coactivator | Inhibition |

| RORγt-Corepressor | Enhancement |

This table demonstrates the dual action of a RORγt inverse agonist in a cell-free system, leading to a net decrease in the transcriptional activity of the receptor.

Preclinical Efficacy Studies of Rorγt Inverse Agonist 8 in Disease Models

Autoimmune Disease Models

RORγt inverse agonists are being extensively investigated for their potential to treat autoimmune diseases where Th17 cells and IL-17 play a central role. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a disease where Th17 cells are key drivers of neuroinflammation. While specific studies detailing the efficacy of RORγt Inverse Agonist 8 in EAE models are not extensively published, the therapeutic potential of targeting RORγt in this context is well-established. Mice genetically deficient in RORγ are significantly protected from developing EAE. nih.gov Furthermore, treatment with other small-molecule RORγt inverse agonists has been shown to ameliorate disease in rodent EAE models. researchgate.net For instance, the RORγt inverse agonist TAK-828F was shown to be effective in a murine model of chronic EAE. This foundational research supports the principle that potent and selective RORγt inverse agonists hold therapeutic promise for Th17-mediated neurological autoimmune diseases. researchgate.net

Collagen-Induced Arthritis (CIA) and Rheumatoid Arthritis Models

In preclinical models of rheumatoid arthritis, RORγt Inverse Agonist 8 (compound 8e) has demonstrated significant, biologic-like in vivo efficacy. nih.govacs.org The collagen-induced arthritis (CIA) model, which mimics many aspects of human rheumatoid arthritis, is characterized by joint inflammation, cartilage damage, and bone erosion. The efficacy of targeting RORγt in this model has been demonstrated with various inverse agonists. For example, the RORγt inverse agonist JNJ-54271074 dose-dependently suppressed joint inflammation in a murine CIA model. digitellinc.com Another compound, SR2211, when administered to mice with CIA, resulted in a statistically significant reduction in joint inflammation compared to vehicle-treated animals. nih.gov This body of evidence indicates that by inhibiting RORγt, these compounds can effectively suppress the inflammatory cascades that drive autoimmune arthritis. nih.gov

Illustrative Efficacy of RORγt Inverse Agonists in a CIA Model

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| SR2211 | Mouse CIA | Statistically significant reduction in joint inflammation | nih.gov |

| JNJ-54271074 | Mouse CIA | Dose-dependent suppression of joint inflammation | digitellinc.com |

| Compound 8e | Rheumatoid Arthritis Model | Demonstrated biologic-like in vivo efficacy | nih.govacs.org |

Inflammatory Bowel Disease (IBD) Models

The IL-23/IL-17 axis is a critical pathway in the pathogenesis of Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis. digitellinc.com RORγt is essential for the function of Th17 cells and innate lymphoid cells that produce IL-17 in the gut. tandfonline.com While specific data on RORγt Inverse Agonist 8 in IBD models is limited, other selective RORγt inhibitors have shown promise. Studies using dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis in mice have demonstrated the therapeutic potential of this class of drugs. semanticscholar.orgnih.gov For example, the dual GPBAR1 agonist and RORγt inverse agonist PBT002 was shown to reduce weight loss, clinical disease activity, and colon damage in the TNBS-induced colitis model. mdpi.com These findings support the hypothesis that RORγt inhibition could be a viable strategy for managing IBD by targeting key inflammatory pathways in the gut. tandfonline.com

Psoriasis-like Dermatitis Models (e.g., Imiquimod-induced, Acanthosis)

RORγt Inverse Agonist 8 has shown efficacy in preclinical models of psoriasis. nih.govacs.org Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 axis is a central pathogenic driver, leading to keratinocyte hyperproliferation (acanthosis) and inflammation. acs.org The imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis model in mice is commonly used for evaluating novel therapeutics. nih.gov

A structurally related predecessor, compound BMS-986251, demonstrated robust, dose-dependent efficacy in both mouse acanthosis and IMQ-induced models. nih.gov In the IMQ model, oral administration of BMS-986251 significantly reduced skin thickening at all tested doses, with the highest dose showing efficacy comparable to an anti-mouse IL-23 antibody. nih.gov Similarly, another RORγt inverse agonist significantly diminished erythema, skin thickness, and scaliness in an IMQ-induced psoriasis model, reducing the total psoriasis area and severity index (PASI) score by 57% at the higher dose tested. bioworld.com These studies highlight the potent anti-inflammatory effects of RORγt inhibition in skin inflammation models.

Efficacy of a RORγt Inverse Agonist (BMS-986251) in Imiquimod-Induced Psoriasis Model

| Parameter | Observation | Reference |

|---|---|---|

| Skin Thickening | Significantly reduced at all dose levels compared to placebo | nih.gov |

| Comparative Efficacy | Efficacy at 20 mg/kg BID was comparable to an anti-mouse IL-23 antibody | nih.gov |

Anti-Inflammatory Effects in Acute and Chronic Inflammation Models (e.g., Delayed-Type Hypersensitivity)

Beyond specific autoimmune disease models, RORγt inverse agonists exhibit broad anti-inflammatory properties. Their mechanism of inhibiting Th17 cell differentiation and function is relevant to a variety of inflammatory conditions. nih.gov One relevant model is skin allograft rejection, which involves a significant inflammatory immune response. In a sensitized mouse skin allograft model, the RORγt inverse agonist TF-S14 was investigated. digitellinc.com The study found that treatment with the RORγt inhibitor significantly prolonged median graft survival from 6 to 13.5 days. digitellinc.com Furthermore, it reduced the wound inflammation score by four-fold at day 7 compared to vehicle-treated mice, demonstrating a potent local anti-inflammatory effect. digitellinc.com These findings in a complex in vivo model of inflammation underscore the potential of RORγt inverse agonists to modulate immune-driven inflammation. digitellinc.comresearchgate.net

Potential in Cancer Immunotherapy Models and Anti-tumor Properties

The role of RORγt in cancer is complex, and its modulation presents a dual opportunity. While RORγt agonists are being investigated to enhance anti-tumor immunity by boosting the activity of Th17 and cytotoxic Tc17 cells researchgate.netinvivochem.cn, RORγt inverse agonists have shown potential through direct anti-tumor properties in certain cancer types. nih.govbioworld.com

Recent research has identified an unexpected role for RORγ in regulating key oncogenic pathways related to cancer cell stemness and proliferation. nih.gov Specifically, RORγ has been described as a master regulator of cholesterol biosynthesis within tumors, a pathway critical for the growth of cancers such as triple-negative breast cancer. bioworld.com Pharmacological inhibition of RORγ with inverse agonists can reduce tumor cholesterol levels and synthesis rates, leading to the inhibition of tumor growth. bioworld.com Studies have noted that next-generation RORγ inhibitors have been developed with potent anti-tumor properties that have been demonstrated in various cancer models. nih.gov This suggests a therapeutic application for RORγt inverse agonists not as traditional immunotherapy agents that boost T-cell attacks, but as targeted agents that disrupt fundamental metabolic processes upon which certain tumors rely for their growth and survival. bioworld.com

Efficacy Assessment Through Modulation of Disease Biomarkers and Histopathological Analysis

The therapeutic efficacy of RORγt Inverse Agonist 8 and other related RORγt inhibitors in preclinical disease models is substantiated by their ability to modulate key disease-associated biomarkers and effect tangible improvements in tissue pathology. These compounds function by inhibiting the RORγt transcription factor, which is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines. patsnap.comnih.govnih.gov Consequently, their administration leads to a significant reduction in the molecular drivers of inflammation and observable amelioration of tissue damage in models of autoimmune diseases like psoriasis and arthritis. nih.govresearchgate.netchemrxiv.org

Modulation of Disease Biomarkers

In various preclinical models, treatment with RORγt inverse agonists leads to a marked decrease in the expression and secretion of Th17 signature cytokines. nih.govnih.gov These molecules, including Interleukin-17A (IL-17A), IL-17F, and IL-22, are central to the pathogenesis of many autoimmune conditions. nih.govplos.org Studies consistently demonstrate that RORγt inhibition effectively suppresses the transcription of genes encoding these cytokines. plos.orgnih.gov For instance, in models of psoriasis-like skin inflammation, treatment has been shown to significantly reduce the levels of IL-17A/F, IL-22, and IL-1β in the affected skin. nih.govnih.gov Similarly, in arthritis models, these inhibitors attenuate the production of IL-17A. plos.org The inhibition of RORγt also down-regulates the expression of the IL-23 receptor (IL-23R), further disrupting the pro-inflammatory IL-23/IL-17 axis that sustains Th17 cell activity. nih.govnih.gov

The tables below summarize the observed effects of RORγt inverse agonists on key inflammatory biomarkers in different preclinical disease models.

Table 1: Effect of RORγt Inverse Agonists on Cytokine Levels in Preclinical Models

| Disease Model | Biomarker | Observed Effect |

|---|---|---|

| Imiquimod-Induced Psoriasis | IL-17A, IL-17F, IL-22, IL-1β | Significantly Reduced Levels in Skin nih.govnih.gov |

| Antigen-Induced Arthritis | IL-17A | Inhibition of Production plos.org |

| Collagen-Induced Arthritis | IL-17A, IL-17F, IL-22 | Dose-Dependent Inhibition of Gene Expression nih.gov |

Table 2: Effect of RORγt Inverse Agonists on Gene Expression

| Disease Model | Gene | Observed Effect |

|---|---|---|

| Imiquimod-Induced Psoriasis | Il17a, Il17f, Il22, Il23r | Dose-Dependent Inhibition of Expression nih.gov |

| In vitro Human T-cells | IL17A, IL23R | Down-regulation of Permissive Histone Marks plos.org |

Histopathological Analysis

Histopathological examination of tissues from animal models treated with RORγt inverse agonists provides compelling visual evidence of their efficacy. In preclinical models of psoriasis, topical or systemic administration of these compounds leads to a significant reduction in the characteristic features of the disease. morressier.combioworld.com This includes a marked decrease in epidermal hyperplasia (thickening of the skin), reduced acanthosis, and diminished infiltration of immune cells into the dermis and epidermis. nih.govbioworld.com The resolution of skin inflammation is a direct consequence of suppressing the local production of pathogenic cytokines. morressier.com

In models of arthritis, RORγt inhibitors have been shown to alleviate joint inflammation and swelling. plos.org Histological analysis of the joints in treated animals reveals a reduction in inflammatory cell infiltrates and protection against the joint damage that is characteristic of the disease. frontiersin.org Furthermore, in a skin allograft model, a RORγt inverse agonist was found to block the infiltration of neutrophils into the graft tissue, a key event in the rejection process. researchgate.net

The table below details the histopathological improvements observed following treatment with RORγt inverse agonists in various disease models.

Table 3: Histopathological Findings in Preclinical Models After RORγt Inverse Agonist Treatment

| Disease Model | Tissue | Histopathological Improvements |

|---|---|---|

| Imiquimod-Induced Psoriasis | Skin | Reduced Epidermal Hyperplasia/Thickness nih.govbioworld.com, Diminished Immune Cell Infiltration morressier.combioworld.com |

| Antigen-Induced Arthritis | Joint | Attenuation of Knee Swelling plos.org |

| Collagen-Induced Arthritis | Joint | Attenuation of Inflammation nih.gov |

Collectively, the consistent reduction of key inflammatory biomarkers and the significant improvements observed in tissue histology across multiple disease models underscore the potent anti-inflammatory efficacy of targeting the RORγt pathway. nih.gov

Pharmacodynamic Biomarkers and Translational Preclinical Assessment

In Vivo Modulation of Pro-inflammatory Cytokine Production (e.g., IL-17A, IL-17F, IL-6)

RORγt Inverse agonist 8 has demonstrated significant efficacy in modulating the production of pro-inflammatory cytokines central to the pathogenesis of Th17-mediated autoimmune diseases. As the master transcription factor for Th17 cell differentiation, RORγt directly governs the expression of cytokines such as IL-17A and IL-17F.

In preclinical studies, RORγt Inverse agonist 8 was shown to potently inhibit the secretion of multiple Th17 signature cytokines. In polarized human Th17 cells, the compound blocked the production of IL-17A, IL-17F, and IL-22 in a concentration-dependent manner nih.govfrontiersin.orgnih.gov. The in vivo relevance of this activity was confirmed in a rat model of antigen-induced arthritis (AiA). Following oral administration of RORγt Inverse agonist 8, a significant, dose-dependent reduction in IL-17A production was observed when whole blood cells were re-stimulated ex vivo with the specific antigen nih.gov. This confirms that the compound effectively suppresses the capacity of pathogenic T cells to produce key inflammatory mediators in a live animal model.

| Cytokine | Effect | Model System | Reference |

|---|---|---|---|

| IL-17A | Potent, concentration-dependent inhibition of secretion. | Human Polarized Th17 Cells | nih.gov |

| IL-17F | Concentration-dependent inhibition of secretion. | Human Polarized Th17 Cells | nih.gov |

| IL-22 | Inhibition of secretion. | Human Polarized Th17 Cells | nih.govfrontiersin.orgnih.gov |

| IL-17A | Dose-dependent reduction in ex vivo recall response. | Rat Antigen-Induced Arthritis | nih.gov |

Changes in Immune Cell Infiltration and Phenotypes in Target Tissues

A hallmark of autoimmune diseases is the infiltration of pathogenic immune cells into target tissues, leading to chronic inflammation and damage. The therapeutic efficacy of RORγt Inverse agonist 8 was assessed by its ability to mitigate these processes in preclinical models.

In the rat model of antigen-induced arthritis, oral treatment with RORγt Inverse agonist 8 led to a dose-dependent attenuation of knee swelling nih.gov. This reduction in joint inflammation is a direct functional consequence of inhibiting the Th17 pathway, which is critical for recruiting and activating other immune cells at the site of inflammation. By suppressing pro-inflammatory cytokine production, the compound effectively dampens the signaling cascade that promotes the infiltration and activation of pathogenic leukocytes into the joint tissue, thereby alleviating the clinical manifestations of arthritis nih.govnih.govmdpi.com.

Gene Expression Profiling of RORγt Target Genes in Preclinical Models

To confirm that the observed anti-inflammatory effects were a direct result of target engagement, gene expression studies were conducted. These analyses focused on the modulation of genes known to be transcriptionally regulated by RORγt.

Treatment of human CD4+ T-cells with RORγt Inverse agonist 8 during Th17 polarization resulted in a concentration-dependent downregulation of key Th17 signature genes. Notably, the mRNA expression of IL17A, IL17F, IL26, IL23R (the receptor for IL-23, a critical cytokine for Th17 cell maintenance), and CCR6 (a chemokine receptor crucial for Th17 cell trafficking) were all significantly reduced nih.gov. Importantly, the compound did not affect the expression of the RORC gene itself, indicating that its mechanism of action is the inhibition of RORγt's transcriptional activity, not the suppression of its expression nih.gov. This provides a clear molecular fingerprint of the compound's activity and confirms its specific mechanism as a RORγt inverse agonist.

| Target Gene | Effect on mRNA Expression | Cell Type | Reference |

|---|---|---|---|

| IL17A | Concentration-dependent reduction | Human Polarized Th17 Cells | nih.gov |

| IL17F | Concentration-dependent reduction | Human Polarized Th17 Cells | nih.gov |

| IL26 | Concentration-dependent reduction | Human Polarized Th17 Cells | nih.gov |

| IL23R | Concentration-dependent reduction | Human Polarized Th17 Cells | nih.gov |

| CCR6 | Concentration-dependent reduction | Human Polarized Th17 Cells | nih.gov |

Relationship Between Compound Exposure and Biological Efficacy in Preclinical Systems

Establishing a clear link between the concentration of a drug in the body and its pharmacological effect is a cornerstone of translational science. Preclinical studies with RORγt Inverse agonist 8 have successfully demonstrated this exposure-efficacy relationship.

In the rat antigen-induced arthritis model, a clear dose-response relationship was observed. Increasing the oral dose of RORγt Inverse agonist 8 resulted in a greater reduction of both the clinical signs of arthritis (knee swelling) and the underlying cellular driver (antigen-specific IL-17A production) nih.gov. This correlation confirms that achieving sufficient exposure of the compound is directly linked to its biological and therapeutic efficacy in vivo. These pharmacokinetic and pharmacodynamic (PK/PD) data are crucial for predicting therapeutically relevant exposures and guiding dose selection for potential human clinical trials.

Compound and Gene Names Mentioned:

| Name |

| RORγt Inverse agonist 8 (Cpd 1) |

| IL-17A |

| IL-17F |

| IL-6 |

| IL-22 |

| IL-26 |

| IL23R |

| CCR6 |

| RORC |

Structure Activity Relationship Sar and Structural Optimization of Rorγt Inverse Agonist 8

Identification of Key Pharmacophoric Features Essential for RORγt Inverse Agonism

Information detailing the specific pharmacophoric features derived from comparative analysis of a series of analogs leading to RORγt Inverse Agonist 8 is not available in the public domain.

Strategies for Enhancing Receptor Selectivity and Functional Activity Profile

While RORγt Inverse Agonist 8 is described as a selective inhibitor, the specific strategies and structural changes employed to achieve this selectivity over other nuclear receptors (such as RORα and RORβ) are not detailed in the available scientific literature. nih.gov

Rational Design Approaches for Modulating RORγt Inverse Agonist Profile for Preclinical Applications

The available research presents RORγt Inverse Agonist 8 as a compound with a favorable preclinical profile, including good in vivo efficacy in an antigen-induced arthritis model. nih.govnih.gov However, the step-by-step rational design process and the evaluation of preceding compounds that led to this optimized preclinical candidate are not described.

Advanced Methodologies in Rorγt Inverse Agonist Research

X-ray Crystallography of RORγt-Ligand Complexes for Atomic-Level Structural Insights

X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between RORγt and its ligands. By resolving the three-dimensional structure of the RORγt ligand-binding domain (LBD) in complex with an inverse agonist, researchers can visualize the atomic-level details that govern binding and the mechanism of action.

While the specific crystal structure for RORγt Inverse agonist 8 is not detailed, the analysis of related compounds within the same chemical series provides significant insights. For instance, the crystal structure of the biaryl amide agonist 6 in complex with the RORγt LBD reveals key binding interactions. nih.gov Inverse agonists derived from this scaffold, such as RORγt Inverse agonist 8, are understood to function by inducing conformational changes that are unfavorable for coactivator recruitment. nih.govsemanticscholar.org A common mechanism for inverse agonism involves the ligand sterically clashing with or otherwise destabilizing Helix 12 (H12), a critical component of the coactivator binding site. mdpi.comnovartis.comnih.gov This disruption prevents the receptor from adopting its transcriptionally active conformation. semanticscholar.orgnovartis.com Analysis of various RORγt-inverse agonist complexes has revealed that ligands can displace H12, causing it to adopt a collapsed or disarrayed structure, which in turn promotes the recruitment of a corepressor. semanticscholar.orgmdpi.comnih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like X-ray crystallography. mdpi.com These in silico methods allow researchers to model the dynamic behavior of the RORγt receptor upon ligand binding, providing a deeper understanding of the mechanisms of agonism and inverse agonism. nih.govresearchgate.net

MD simulations of RORγt complexes can elucidate how an inverse agonist alters the protein's conformational landscape. mdpi.com Studies have shown that the binding of an inverse agonist can disrupt crucial intramolecular interactions that normally stabilize the active state of the receptor. mdpi.comnih.gov For example, simulations reveal that inverse agonists can weaken the hydrogen bond between His479 (on H11) and Tyr502 (on H12) and disrupt a key hydrophobic network among helices H11, H11', and H12. mdpi.comresearchgate.net This destabilization is often driven by the ligand forcing a key residue, Trp317, to adopt a different rotameric state (trans conformation) compared to its conformation in the agonist-bound state (gauche- conformation). mdpi.comnih.gov This conformational switch prevents the formation of a stable coactivator binding surface, thereby inhibiting the receptor's transcriptional activity. mdpi.comnih.gov

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery Approaches for RORγt Modulators

The initial discovery of novel chemical scaffolds for RORγt modulators often begins with large-scale screening campaigns. High-Throughput Screening (HTS) involves testing vast libraries of compounds to identify initial "hits" that modulate RORγt activity. nih.gov These hits, like the one that led to the discovery of the thiazole (B1198619) ketone series and ultimately the biaryl amide series containing RORγt Inverse agonist 8, provide starting points for medicinal chemistry optimization. nih.gov

Fragment-Based Drug Discovery (FBDD) is another powerful approach. blogspot.com This method involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. blogspot.com Techniques such as differential static light scattering, a type of thermal shift assay, can be used to detect fragment binding by measuring the stabilization of the RORγt protein. blogspot.com Once identified, these fragments can be grown or merged to create more potent, lead-like molecules with improved physicochemical properties, which is particularly important for a target like RORγt with a large, hydrophobic binding pocket. blogspot.com

Fluorescence Resonance Energy Transfer (FRET) Assays for Ligand-Receptor Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a widely used biochemical assay to quantify the interaction between the RORγt LBD and coregulator peptides. mdpi.com This assay is instrumental in characterizing the pharmacological profile of ligands as agonists or inverse agonists. researchgate.net The assay measures the proximity between a donor fluorophore (e.g., on the RORγt LBD) and an acceptor fluorophore (e.g., on a coactivator or corepressor peptide). mdpi.comresearchgate.net

In the context of RORγt Inverse agonist 8, FRET assays have been crucial for defining its mechanism. nih.gov RORγt Inverse agonist 8 is classified as a "short" inverse agonist. nih.gov Dual FRET assays demonstrated that it actively recruits a corepressor peptide while simultaneously displacing a coactivator peptide (like SRC1). nih.gov This contrasts with "long" inverse agonists from the same series, which were found to dispel both coactivator and corepressor peptides. nih.gov These assays provide quantitative data on a compound's potency and efficacy in modulating these key protein-protein interactions. nih.gov

| Compound | Assay Type | Activity Metric | Potency | Key Finding |

|---|---|---|---|---|

| RORγt Inverse agonist 8 | FRET Assay | pIC50 | ~7.1 | Potent inhibition of coactivator peptide recruitment. nih.gov |

| RORγt Inverse agonist 8 | Th17 Cell Differentiation Assay | pIC50 | ~6.0 | Lower potency in a cellular context compared to the biochemical FRET assay. nih.gov |

| RORγt Inverse agonist 8 | Dual FRET Peptide Profiling | Recruitment/Displacement | N/A | Recruits corepressor peptide (NCOR2) and dispels coactivator peptide (SRC1). nih.gov |

Gene Expression Analysis (e.g., RNA-Sequencing) and Proteomics to Elucidate Downstream Pathway Modulation

To understand the broader cellular impact of RORγt inhibition, researchers employ global analysis techniques like RNA-sequencing (RNA-seq) and proteomics. These methods provide a comprehensive view of the changes in gene and protein expression following treatment with an inverse agonist.

RNA-seq analysis of cells treated with RORγt inverse agonists can identify the full spectrum of genes regulated by the receptor. nih.gov For compounds targeting Th17 cells, this would involve measuring the downregulation of key Th17 signature genes, such as those encoding for IL-17A, IL-17F, and other pro-inflammatory cytokines. nih.govacs.org Gene ontology analysis of the differentially expressed genes can reveal entire biological pathways that are modulated, such as cholesterol biosynthesis, which has also been linked to RORγ activity in certain cancer cells. nih.gov Proteomics can subsequently confirm that changes in gene expression translate to altered protein levels, providing a more complete picture of the compound's mechanism of action.

In Vivo Pharmacodynamic Studies Utilizing Advanced Imaging Techniques and Flow Cytometry for Immune Cell Tracking

The ultimate validation of a RORγt inverse agonist's therapeutic potential requires in vivo studies. Pharmacodynamic (PD) studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) or psoriasis models, are essential to demonstrate that the compound engages its target and produces the desired biological effect in a living organism. nih.govnih.gov

Flow cytometry is a cornerstone technique in these studies, used to isolate and quantify specific immune cell populations from tissues. nih.govresearchgate.net Following treatment with a RORγt inverse agonist, researchers can use flow cytometry to measure the reduction in the frequency of Th17 cells in the blood, lymph nodes, or at the site of inflammation. nih.gov This technique allows for the precise tracking of the target cell population and confirms the compound's mechanism of inhibiting Th17 cell differentiation in vivo. nih.gov Advanced imaging techniques can further be used to visualize the reduction of immune cell infiltration into inflamed tissues, providing spatial and temporal information on the drug's efficacy.

Future Research Directions and Unaddressed Questions for Rorγt Inverse Agonist 8

Elucidation of Novel RORγt-Dependent Signaling Pathways and Immune Cell Crosstalk

The primary mechanism of RORγt inverse agonists is understood to be the suppression of Th17 cell differentiation and the subsequent reduction of pro-inflammatory cytokines like Interleukin-17 (IL-17) and IL-22. nih.govplos.org However, the full extent of RORγt's role in the immune system is still being uncovered, and future research must delve deeper into novel signaling pathways and the intricate crosstalk between different immune cell populations modulated by this transcription factor.

Beyond Th17 Cells: RORγt is not exclusively expressed in Th17 cells; it is also crucial for the function of other immune cell types, including Type 3 Innate Lymphoid Cells (ILC3s) and γδ T cells. plos.orgnih.gov These cells are significant, rapid producers of IL-17, particularly at mucosal surfaces, and contribute to inflammatory processes. nih.govscispace.comoncotarget.com Future studies on RORγt Inverse Agonist 8 should meticulously dissect its effects on these innate-like cell populations. Understanding how inhibiting RORγt in ILC3s and γδ T cells alters the initial inflammatory response and crosstalk with other cells, such as macrophages, is critical. nih.gov For instance, research has shown that crosstalk between RORγt+ ILCs and intestinal macrophages can induce mucosal IL-22 production, a pathway that could be modulated by RORγt inverse agonists. nih.gov

Regulatory T Cell (Treg) Interplay: A paradoxical role for RORγt exists within a subset of regulatory T cells (Tregs) that co-express both Foxp3 and RORγt, particularly in the gut. frontiersin.orgnih.gov These RORγt+ Tregs appear to have enhanced suppressor function. nih.gov A critical unanswered question is how RORγt Inverse Agonist 8 impacts this specific Treg subpopulation. It is vital to determine whether inhibiting RORγt disrupts the stability or function of these specialized Tregs, which could have unintended consequences for immune homeostasis. nih.govoup.com Research suggests RORγt may help maintain Foxp3 expression by antagonizing other effector programs within Tregs, a mechanism that requires further exploration in the context of pharmacologic inhibition. nih.gov

Novel Molecular Pathways: The transcriptional activity of RORγt is modulated by various post-translational modifications, including phosphorylation, acetylation, and ubiquitination, which are influenced by upstream signaling pathways like JAK/STAT (specifically STAT3) and IKKα/β. nih.govnih.gov Future research should investigate whether RORγt Inverse Agonist 8 influences these modifications or the activity of their upstream kinases. Furthermore, RORγt regulates a broad transcriptional network beyond the canonical IL-17/IL-22 axis, including genes for chemokines and their receptors (e.g., CCL20, CCR6), which guide cell trafficking, and other cytokines like GM-CSF. plos.orgpnas.org A comprehensive analysis, using transcriptomics and proteomics, of the broader signaling pathways affected by RORγt Inverse Agonist 8 in different immune cells will be essential.

| Research Area | Key Questions for RORγt Inverse Agonist 8 |

| Innate Lymphoid Cells (ILCs) | How does the compound affect ILC3 activation, cytokine production (IL-17/IL-22), and crosstalk with macrophages? nih.gov |

| γδ T Cells | What is the impact on the function and IL-17 production of innate-like γδ T cells, particularly in tissues like the skin? nih.gov |

| Regulatory T Cells (Tregs) | Does the compound affect the stability and suppressive function of RORγt+Foxp3+ Tregs in the gut and other tissues? frontiersin.orgnih.gov |

| Upstream Signaling | Does the compound alter STAT3 phosphorylation or other post-translational modifications of the RORγt protein? nih.gov |

| Transcriptional Network | Beyond IL-17, which other RORγt-dependent genes (e.g., chemokines, receptors) are modulated by the compound? plos.org |

Investigation of RORγt Inverse Agonist 8 in Combination Therapies with Other Immunomodulators

The complex and redundant nature of inflammatory pathways in autoimmune diseases suggests that combination therapy may offer superior efficacy or allow for lower, safer doses of individual agents. A significant future direction for RORγt Inverse Agonist 8 is its evaluation in combination with other immunomodulators.

Combining with Anti-cytokine Biologics: The IL-23/IL-17 axis is a clinically validated target, with monoclonal antibodies against IL-23 and IL-17A demonstrating profound efficacy. nih.gov While RORγt inverse agonists act upstream to block this entire axis, there is a strong rationale for combining them with agents targeting other key inflammatory pathways, such as Tumor Necrosis Factor-alpha (TNF-α). Studies have shown that TNF-α inhibitors can indirectly suppress the Th17 pathway by modulating RORγt expression via epigenetic mechanisms, suggesting a potential synergy. nih.govresearchgate.net Combining RORγt Inverse Agonist 8 with an anti-TNF-α agent could provide a more comprehensive blockade of inflammation, potentially benefiting patients who are refractory to single-agent therapy. researchgate.net

Pairing with JAK Inhibitors: Janus kinase (JAK) inhibitors are small molecules that block the signaling of multiple cytokines. The differentiation of Th17 cells is heavily dependent on the JAK/STAT pathway, particularly STAT3, which is activated by cytokines like IL-6 and IL-23. oup.comfrontiersin.org Since STAT3 is a key activator of RORγt expression, a dual blockade with a JAK inhibitor and a RORγt inverse agonist could be a powerful strategy to suppress Th17-mediated pathology.

Novel Dual-Targeting Approaches: An emerging concept is the development of single molecules that can modulate multiple targets. For instance, a dual GPBAR1 agonist and RORγt inverse agonist has been explored in models of inflammatory bowel disease, aiming to simultaneously reduce inflammation and modulate metabolic pathways. nih.gov Future research could explore the design of such dual-function molecules incorporating RORγt inhibition or, more pragmatically, test combinations of RORγt Inverse Agonist 8 with agents targeting distinct but complementary pathways.

| Combination Partner | Rationale for Combination with RORγt Inverse Agonist 8 | Potential Disease Targets |

| Anti-TNF-α Agents | Dual blockade of two critical, interconnected inflammatory pathways. TNF-α inhibitors may also epigenetically suppress RORγt. nih.govresearchgate.net | Rheumatoid Arthritis, Psoriatic Arthritis, Inflammatory Bowel Disease |

| JAK Inhibitors | Synergistic suppression of the Th17 axis by blocking upstream cytokine signaling (JAK/STAT3) and the master transcription factor (RORγt). nih.gov | Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis |

| Anti-IL-6R Agents | Targeting a key cytokine (IL-6) involved in the initial differentiation of Th17 cells, complementing the direct inhibition of RORγt. | Rheumatoid Arthritis |

| GPBAR1 Agonists | Combining immune modulation with the targeting of metabolic and bile acid receptor pathways relevant to gut inflammation. nih.gov | Inflammatory Bowel Disease |

Exploration of RORγt Inverse Agonist 8 in Additional Preclinical Disease Models and Pathophysiologies

While the therapeutic potential of RORγt inhibition is well-established in models of psoriasis and arthritis, its applicability extends to a wider range of Th17-mediated diseases. nih.gov Systematically evaluating RORγt Inverse Agonist 8 in a broader array of preclinical models is a crucial next step.

Neurological Autoimmunity: Th17 cells are known to be critical drivers of pathology in multiple sclerosis (MS). RORγt inverse agonists have shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS by reducing CNS inflammation. nih.govnih.gov Further studies are needed to understand the impact on different stages of the disease and on glial cell activation.

Inflammatory Bowel Disease (IBD): RORγt and IL-17 are implicated in the pathogenesis of IBD. RORγt inverse agonists have demonstrated efficacy in various colitis models, including T-cell transfer and chemically induced (e.g., TNBS, DSS) colitis, by reducing immune cell infiltration and inflammatory damage. nih.govresearchgate.netesmed.orgesmed.org

Other Autoimmune Conditions: The role of the Th17 pathway is also being recognized in other conditions. Preclinical evidence suggests that RORγt inverse agonists could be beneficial in models of:

Systemic Lupus Erythematosus (SLE): Where IL-17 contributes to organ damage.

Type 1 Diabetes: By potentially suppressing the autoimmune destruction of pancreatic beta cells. nih.gov

Severe Asthma: Certain endotypes of severe asthma are characterized by neutrophilic inflammation driven by IL-17 and IL-22, making RORγt a potential target. nih.gov

Transplant Rejection: Th17 cells contribute to allograft rejection, and RORγt inverse agonists have been shown to prolong skin allograft survival in sensitized mice. semanticscholar.orgresearchgate.net

| Disease Area | Preclinical Model | Key Findings with RORγt Inverse Agonists |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity and CNS inflammation. nih.govnih.gov |

| Inflammatory Bowel Disease | T-cell Transfer Colitis; DSS/TNBS-induced Colitis | Ameliorated weight loss, colon damage, and inflammatory cytokine expression. nih.govesmed.org |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | Reduced joint inflammation and pathology. plos.org |

| Psoriasis | Imiquimod-induced; IL-23-induced skin inflammation | Decreased skin thickness, scaling, and inflammatory infiltrates. nih.govnih.gov |

| Type 1 Diabetes | NOD mouse model | Potential to suppress insulitis and prevent hyperglycemia. nih.gov |

| Allograft Rejection | Skin Transplant Models | Prolonged graft survival and reduced donor-specific antibodies. semanticscholar.orgresearchgate.net |

Development of Refined Preclinical Models Reflecting Complex Disease Pathophysiologies and Heterogeneity

A significant hurdle in translating preclinical findings to clinical success is the inherent limitation of existing animal models. Future research must focus on developing and utilizing more sophisticated models that better recapitulate the complexity of human autoimmune diseases.

Current rodent models, such as imiquimod-induced skin inflammation or collagen-induced arthritis, are excellent for demonstrating proof-of-concept but often reflect acute inflammatory processes that may not fully mirror the chronic, relapsing-remitting nature of human disease. plos.org

Humanized Models: The development of mice with reconstituted human immune systems ("humanized mice") offers a powerful platform to study the effect of RORγt Inverse Agonist 8 directly on human immune cells in an in vivo setting. These models can provide more relevant insights into efficacy and potential on-target effects on human cells.

Ex Vivo Human Tissue Models: Utilizing patient-derived tissues offers a direct way to assess therapeutic potential. For example, skin explants from psoriasis patients or synovial tissue from rheumatoid arthritis patients can be cultured ex vivo and treated with RORγt Inverse Agonist 8 to measure its effect on disease-relevant biomarkers and cellular pathways. nih.gov This approach has already been used to show that RORγt inhibitors can suppress IL-17 production in cells from psoriatic plaques. nih.gov

Models of Disease Heterogeneity: Human autoimmune diseases are highly heterogeneous. Future preclinical strategies should incorporate models that reflect this diversity, such as using different mouse strains known to have varying immune responses or models that focus on specific disease endotypes (e.g., Th2-low severe asthma). nih.gov This will help identify patient populations most likely to respond to RORγt inhibition.

Strategies for Overcoming Preclinical Challenges in RORγt Target Validation and Compound Development

The development of RORγt inverse agonists has faced significant challenges, leading to the termination of several clinical programs. semanticscholar.orgtandfonline.com Addressing these hurdles is paramount for the success of next-generation compounds like RORγt Inverse Agonist 8.

The Thymus Safety Concern: The most significant challenge is the on-target safety risk related to the thymus. RORγt is essential for normal thymocyte development, and its genetic deletion in mice leads to the development of thymic lymphomas. plos.org This has translated into preclinical toxicology findings for some RORγt inverse agonists, raising safety concerns for chronic administration. researchgate.net Future strategies to overcome this must focus on:

Achieving a Therapeutic Window: Developing compounds that demonstrate a clear margin between the dose required for peripheral anti-inflammatory effects and the dose that causes adverse thymic changes. plos.org

Developing Tissue-Selective Modulators: Creating compounds that preferentially act on RORγt in peripheral immune cells over thymocytes. Research has shown that different RORγ modulators can have distinct, tissue-specific activities based on how they alter chromatin accessibility, suggesting this is a feasible, albeit challenging, approach. nih.govnih.gov

Exploring Partial Inverse Agonism: Investigating whether partial, rather than full, inverse agonists can provide sufficient efficacy while sparing critical thymic functions. tandfonline.com

Improving Drug-like Properties: The lipophilic nature of the RORγt ligand-binding pocket has made it difficult to develop orally bioavailable compounds with good metabolic stability. drugdiscoverytrends.com Continued medicinal chemistry efforts are needed to optimize the pharmacokinetic properties of RORγt inverse agonists to ensure adequate target engagement at the site of inflammation without requiring high systemic exposure that could exacerbate safety issues.

Translational Biomarkers: A lack of robust translational biomarkers has hampered clinical development. Future preclinical work should focus on identifying and validating biomarkers (e.g., specific gene signatures, cell populations) in animal models and ex vivo human systems that can be used in clinical trials to demonstrate target engagement and predict clinical response.

Q & A

Q. What is the molecular mechanism by which RORγt inverse agonist 8 modulates Th17 cell differentiation?

RORγt inverse agonist 8 suppresses Th17 differentiation by competitively binding to the ligand-binding domain (LBD) of RORγt, destabilizing the active conformation required for coactivator recruitment. This inhibits transcriptional activation of IL-17 and related pro-inflammatory cytokines. Structural studies reveal its thiazolone amide group forms hydrogen bonds with Arg367/Arg364, while its small para-substituent prevents engagement with the AF2 domain’s hydrophobic pocket, a key feature distinguishing it from agonists .

Q. What experimental assays are essential for characterizing RORγt inverse agonist 8’s activity?

Key assays include:

- FRET-based coactivator recruitment assays to measure disruption of RORγt-coactivator interactions (IC50 = 19 nM for RORγt-LBD inhibition) .

- IL-17 suppression assays in Th17-polarized T-cells or EL4 cell lines to confirm functional efficacy.

- Co-crystallography to validate binding modes and structural interactions with RORγt LBD .

Q. How is RORγt inverse agonist 8 distinguished from other RORγt modulators in terms of selectivity?

Unlike dual RORα/γ inhibitors (e.g., SR1001), inverse agonist 8 exhibits >100-fold selectivity for RORγt over RORα. This is confirmed via luciferase reporter assays using RORγt- vs. RORα-transfected cells and competitive binding studies .

Advanced Research Questions

Q. How do structural differences between “short” (e.g., inverse agonist 8) and “long” inverse agonists (e.g., compound 9) impact RORγt regulation?

“Short” inverse agonists like 8 lack bulky para-substituents, preventing stabilization of the AF2 domain’s hydrophobic pocket. In contrast, “long” inverse agonists (e.g., compound 9) occupy this pocket, inducing distinct conformational changes. Dual FRET assays show that both types inhibit coactivator recruitment, but “short” agonists exhibit faster dissociation kinetics, suggesting divergent therapeutic applications .

Q. What strategies resolve contradictions in activity data when structural analogs of inverse agonist 8 display agonist behavior?

Contradictions arise from minor substituent modifications. For example, increasing the para-substituent size (e.g., methyl → isobutyl) converts inverse agonism to agonism by enabling AF2 domain stabilization. To resolve such discrepancies:

- Perform molecular dynamics simulations to predict substituent effects on AF2 interactions.

- Validate via peptide recruitment profiling (e.g., dual FRET) and in vivo models (e.g., imiquimod-induced psoriasis) to confirm functional outcomes .

Q. How can AI-driven methods optimize the design of RORγt inverse agonists with improved pharmacokinetics?

AI platforms like Semantic Scholar or ChatGPT can:

- Analyze structure-activity relationship (SAR) data from existing compounds (e.g., 8, 28, 31) to predict bioactivity.

- Prioritize synthetic routes using active learning algorithms to minimize trial-and-error synthesis.

- Model ADMET properties to enhance oral bioavailability, as demonstrated in 8’s pharmacokinetic profile (oral bioavailability = 65%) .

Q. What in vivo models are most relevant for evaluating RORγt inverse agonist 8’s therapeutic potential?

- Imiquimod-induced psoriasis : Inverse agonist 8 reduces epidermal thickening and IL-17/IL-23 levels in mice, mirroring human psoriasis pathology .

- Experimental autoimmune encephalomyelitis (EAE) : Assess efficacy in Th17-driven neuroinflammation, with endpoints including clinical score and CNS cytokine profiling .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in RORγt inverse agonist 8’s activity?

- Standardize synthesis protocols (e.g., HPLC purity >98%) and validate each batch via:

- LC-MS for chemical consistency.

- Dose-response curves in FRET assays to confirm IC50 reproducibility .

Q. What statistical approaches are critical for analyzing RORγt inverse agonist 8’s dose-dependent effects?

Q. How can researchers ensure reproducibility in co-crystallography studies of RORγt-inverse agonist complexes?

- Use high-resolution X-ray diffraction (≤2.0 Å) and validate electron density maps for ligand positioning.

- Cross-validate findings with mutagenesis studies (e.g., Arg367Ala mutants) to confirm critical binding residues .

Data Interpretation & Conflict Resolution

Q. Why might RORγt inverse agonist 8 show reduced efficacy in certain inflammatory models despite strong in vitro activity?

Potential factors include:

- Off-target effects : Profile selectivity using kinome-wide screens (e.g., Eurofins’ KinomeScan).

- Pharmacokinetic limitations : Measure tissue penetration via LC-MS/MS in target organs (e.g., skin, lymph nodes) .

Q. How to reconcile discrepancies between FRET assay data and cellular IL-17 suppression results?

- Cellular context : Th17 polarization conditions (e.g., TGF-β/IL-6 vs. IL-23) may alter RORγt dependency.

- Compound stability : Assess intracellular compound retention using radiolabeled 8 (e.g., ³H-8) .

Advanced Experimental Design

Q. What integrative approaches combine AI and wet-lab methods to accelerate RORγt inverse agonist development?

Q. How to design a study comparing RORγt inverse agonist 8 with dual RORγt/DHODH inhibitors (e.g., RORγt/DHODH-IN-1)?

Q. What strategies validate the therapeutic window of RORγt inverse agonist 8 in long-term toxicity studies?

- Chronic dosing in primates : Monitor immune cell subsets (e.g., Th17/Treg ratios) and organ histopathology.

- Cyp450 inhibition assays : Assess drug-drug interaction risks using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.